molecular formula C15H14Cl2N4O B10862803 [2-(2,4-Dichlorophenoxy)ethyl](4,6-dimethylpyrimidin-2-yl)cyanamide

[2-(2,4-Dichlorophenoxy)ethyl](4,6-dimethylpyrimidin-2-yl)cyanamide

Cat. No.: B10862803
M. Wt: 337.2 g/mol
InChI Key: DMPVZQRFXTYJTM-UHFFFAOYSA-N
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Description

N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and dimethylpyrimidinyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE typically involves the reaction of 2,4-dichlorophenoxyethylamine with 4,6-dimethyl-2-pyrimidinylcyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    2,4-Dichlorophenoxyethylamine: A precursor in the synthesis of N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE.

    4,6-Dimethyl-2-pyrimidinylcyanamide: Another precursor used in the synthesis of the target compound[][6].

Uniqueness

N-[2-(2,4-DICHLOROPHENOXY)ETHYL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)CYANAMIDE is unique due to its combined dichlorophenoxy and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies[6][6].

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl-(4,6-dimethylpyrimidin-2-yl)cyanamide

InChI

InChI=1S/C15H14Cl2N4O/c1-10-7-11(2)20-15(19-10)21(9-18)5-6-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6H2,1-2H3

InChI Key

DMPVZQRFXTYJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(CCOC2=C(C=C(C=C2)Cl)Cl)C#N)C

Origin of Product

United States

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